4-Ethoxyoxolan-3-amine;hydrochloride
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Overview
Description
(3S,4R)-4-Ethoxytetrahydrofuran-3-amine hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 It is a derivative of tetrahydrofuran, a heterocyclic organic compound, and is characterized by the presence of an ethoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Ethoxytetrahydrofuran-3-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (3S,4R)-4-Ethoxytetrahydrofuran-3-amine hydrochloride may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Ethoxytetrahydrofuran-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy and amine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
(3S,4R)-4-Ethoxytetrahydrofuran-3-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Ethoxytetrahydrofuran-3-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-4-Aminotetrahydrofuran-3-ol hydrochloride: Similar in structure but lacks the ethoxy group.
(3S,4R)-4-Phenyloxan-3-amine hydrochloride: Contains a phenyl group instead of an ethoxy group.
Uniqueness
(3S,4R)-4-Ethoxytetrahydrofuran-3-amine hydrochloride is unique due to the presence of both an ethoxy group and an amine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C6H14ClNO2 |
---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
4-ethoxyoxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-9-6-4-8-3-5(6)7;/h5-6H,2-4,7H2,1H3;1H |
InChI Key |
SPUPQWYXDKYKNX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1COCC1N.Cl |
Origin of Product |
United States |
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